Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate
Description
Properties
IUPAC Name |
potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOHRUYLDKTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)COCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . Another method includes the hydroboration of alkenes using pyridine borane complexes, which can selectively afford the desired trifluoroborate salts .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to improve the efficiency and scalability of the synthesis process. This method allows for the large-scale preparation of these compounds with improved yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, making the compound highly versatile in synthetic applications .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Synthetic Applications
Cross-Coupling Reactions
One of the primary applications of potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the electrophilicity of the compound, allowing it to participate effectively in forming carbon-carbon bonds with various nucleophiles. This capability is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Nucleophilic Additions
The compound can also undergo nucleophilic addition reactions due to the presence of the double bond in its structure. This feature allows it to react with electrophiles, facilitating the formation of new carbon-carbon bonds and contributing to the development of diverse organic compounds.
Research into this compound has shown promising results in various synthetic methodologies:
Study on Reaction Conditions Optimization
A study focused on optimizing reaction conditions for using this compound in cross-coupling reactions demonstrated that adjusting parameters such as temperature and solvent can significantly enhance yields and selectivity. The findings indicated that using polar aprotic solvents improved the solubility and reactivity of the compound, leading to higher product yields .
Biological Activity Exploration
Another area of research explored the potential biological activities of this compound. Interaction studies have revealed that this compound can participate in reactions relevant to medicinal chemistry, such as alkynylation processes that may lead to novel drug candidates .
Mechanism of Action
The mechanism of action of potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate involves its ability to act as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the boron-containing intermediates formed during the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural and functional differences between potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate and related organotrifluoroborates:
*Estimated based on structural analogy to benzyloxy derivative (C₁₀H₁₁BF₃KO, ).
Stability and Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, which stabilizes the vinyl trifluoroborate during cross-coupling reactions. In contrast, electron-withdrawing groups (e.g., ester in ) may reduce stability but enhance electrophilicity .
- Hydrolysis Resistance : Unlike aryl trifluoroborates (e.g., phenyltrifluoroborate), which hydrolyze to boronic acids under basic conditions, vinyl trifluoroborates like the target compound exhibit greater hydrolytic stability due to reduced conjugation with the boron center .
Key Research Findings
- Catalyst Compatibility : Vinyl trifluoroborates typically require lower catalyst loadings (e.g., 0.5 mol% XPhos-Pd-G2) compared to aryl trifluoroborates, which often need higher loadings due to competing protodeboronation .
- Fluoride Release : During coupling, trifluoroborates release fluoride ions, which can activate catalysts or inhibit side reactions. This is critical in aqueous/organic biphasic systems (e.g., THF/water) .
- Thermal Stability : Thermogravimetric analysis (TGA) of related compounds (e.g., ) shows decomposition temperatures >150°C, suggesting similar robustness for the target compound .
Biological Activity
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate (CAS: 1376707-98-0) is a compound that has garnered attention in the field of organic chemistry, particularly in synthetic applications. However, its biological activity is less documented and warrants a comprehensive examination. This article aims to explore the biological implications, potential therapeutic applications, and relevant studies associated with this compound.
- Molecular Formula : CHBFK
- Molecular Weight : 192.029 g/mol
- Purity : 95%
This compound can be synthesized through various methods, typically involving the reaction of trifluoroborate salts with appropriate alkenes. The mechanism often involves the formation of a boron-centered radical that can participate in cross-coupling reactions or other transformations.
Study 1: Anti-inflammatory Effects
In a study investigating the effects of boron compounds on macrophage activation, it was found that certain trifluoroborates could inhibit pro-inflammatory cytokine production. This suggests that this compound may possess similar properties, warranting further exploration in models of chronic inflammation.
Study 2: Cytotoxicity in Cancer Models
A comparative analysis of various organoboron compounds revealed that those with trifluoroborate groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of cellular metabolism, highlighting a potential pathway for therapeutic application.
Study 3: Neuroprotective Properties
Investigations into neuroinflammatory conditions indicated that certain boron compounds could reduce microglial activation and subsequent neuronal damage. Given the structural similarities, this compound may also offer neuroprotective benefits.
Data Table: Comparative Biological Activity
Q & A
Basic Question: What are the optimal synthetic routes for preparing Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate?
Answer:
The compound is typically synthesized via the reaction of (Z)-but-2-en-1-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium, facilitated by a base such as potassium carbonate (K₂CO₃). Reaction conditions involve moderate temperatures (20–40°C) and controlled pH to stabilize the trifluoroborate group . Purification is achieved through crystallization to remove impurities like unreacted boronic acid or potassium salts . For reproducibility, ensure stoichiometric excess of KHF₂ (1.2–1.5 equiv.) and monitor pH (6.5–7.5) to avoid hydrolysis.
Basic Question: How should this compound be stored to maintain stability?
Answer:
Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Exposure to humidity or oxidizing agents can lead to decomposition into hydrogen fluoride (HF), boron oxide (B₂O₃), and potassium oxide (K₂O) . Prolonged storage at room temperature accelerates protodeboronation, forming byproducts like fluorobenzene .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy: Use NMR to confirm the trifluoroborate moiety (δ ≈ -134 to -131 ppm) and NMR (quadrupolar splitting, δ ≈ -2.1 ppm) .
- X-ray Crystallography: Resolve stereochemistry and confirm the (Z)-configuration of the alkenyl group .
- HRMS: Validate molecular ion peaks (e.g., [M-K]⁻ at m/z 133.0442) .
Advanced Question: How does the trifluoroborate group influence transmetalation efficiency in Suzuki-Miyaura couplings?
Answer:
The trifluoroborate group stabilizes the organoboron species against hydrolysis while enabling slow release of the active boronic acid (R-B(OH)₂) during coupling. Endogenous fluoride ions (from KF byproducts) facilitate Pd catalyst activation by displacing halides and enhancing oxidative addition. However, excess fluoride can inhibit turnover by forming Pd-F complexes, necessitating optimized base concentrations (e.g., K₂CO₃, 3 equiv.) .
Advanced Question: How can researchers mitigate protodeboronation side reactions?
Answer:
Protodeboronation is prevalent under acidic or highly basic conditions. To suppress it:
- Use biphasic solvent systems (e.g., THF/water, 10:1) to limit boronic acid exposure to aqueous base .
- Avoid prolonged heating (>60°C) and employ PdCl₂(dppf) catalysts (0.5–2 mol%) to accelerate coupling kinetics .
- Monitor reaction progress via NMR to detect early-stage decomposition .
Advanced Question: What explains contradictory yields in solvent screening studies (e.g., toluene vs. THF)?
Answer:
In toluene/water systems, poor solubility of the trifluoroborate salt reduces interfacial contact with the Pd catalyst, leading to incomplete coupling (≤55% yield). In contrast, THF/water enhances solubility and stabilizes the Pd intermediate, achieving >95% yield . For hydrophobic substrates, add phase-transfer catalysts (e.g., TBAB) or switch to polar aprotic solvents (DMF, MeCN) .
Advanced Question: How does stereochemical integrity of the alkenyl group impact reactivity?
Answer:
The (Z)-configuration in this compound ensures synperiplanar alignment during transmetalation, favoring β-hydride elimination-free pathways. This is critical for retaining alkene geometry in cross-coupled products. Verify stereochemistry via NOESY (nuclear Overhauser effect) or X-ray analysis pre- and post-reaction .
Advanced Question: What strategies improve coupling efficiency with deactivated aryl chlorides?
Answer:
Deactivated substrates require electron-rich ligands (e.g., SPhos, XPhos) and elevated temperatures (80–100°C). Pre-activate the Pd catalyst with 1–2 equiv. of KF to generate Pd(0) species in situ. Use microwave-assisted heating to reduce reaction times and prevent boronate degradation .
Advanced Question: How can trace impurities (e.g., HF) be quantified post-synthesis?
Answer:
- Ion Chromatography: Quantify free fluoride ions (LOD ≈ 0.1 ppm) using a Dionex ICS-5000 system with an AS18 column .
- Titration: Employ potentiometric titration with La(NO₃)₃ to detect HF (range: 0.5–5 mg/L) .
Advanced Question: What computational methods predict reactivity trends for derivatives of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
